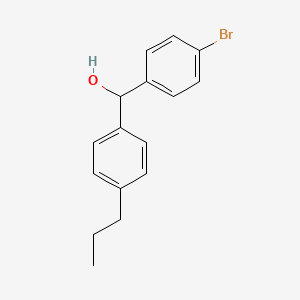

4-Bromo-4'-n-propylbenzhydrol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(4-propylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11,16,18H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUPCOKOOVEDBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 4 N Propylbenzhydrol

Strategies for the Preparation of the 4-Bromo-4'-n-propylbenzophenone (B1272333) Precursor

The primary and most established method for the synthesis of benzophenone (B1666685) and its derivatives is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction allows for the introduction of an acyl group into an aromatic ring.

Friedel-Crafts Acylation Approaches for Benzophenone Formation

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds to an aromatic ring. The reaction typically involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

The synthesis of 4-bromo-4'-n-propylbenzophenone can be achieved through the Friedel-Crafts acylation of n-propylbenzene with 4-bromobenzoyl chloride. In this reaction, the Lewis acid catalyst activates the 4-bromobenzoyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich n-propylbenzene ring. The n-propyl group is an ortho-, para-directing activator, leading to the substitution at the para-position to minimize steric hindrance.

A general procedure for a similar Friedel-Crafts acylation involves the slow addition of a Lewis acid, such as aluminum chloride, to a cooled mixture of the aromatic substrate and the acyl chloride. For instance, in the synthesis of 4-bromo-4'-fluorobenzophenone, aluminum chloride was added to a mixture of fluorobenzene (B45895) and 4-bromobenzoyl chloride at 0°C, followed by refluxing to drive the reaction to completion. A similar protocol can be adapted for the reaction of n-propylbenzene with 4-bromobenzoyl chloride.

The choice and amount of the Lewis acid catalyst are critical for the success of the Friedel-Crafts acylation. A variety of Lewis acids can be employed, including AlCl₃, FeCl₃, BF₃, TiCl₄, and ZnCl₂. rsc.orgresearchgate.net Aluminum chloride (AlCl₃) is a common and effective catalyst for this reaction. nih.gov However, due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount of the catalyst is often required. nih.gov

Recent research has focused on developing more environmentally friendly and efficient catalytic systems. For instance, iron(III) chloride hexahydrate has been shown to be an effective catalyst for the Friedel-Crafts acylation of benzene (B151609) derivatives in tunable aryl alkyl ionic liquids (TAAILs). nih.govstackexchange.com This system offers the advantages of being robust, tolerating different electron-rich substrates, and being scalable. stackexchange.com The optimization of the catalyst involves screening different metal salts and reaction conditions to achieve the highest yield and selectivity.

| Lewis Acid | Typical Molar Ratio (Catalyst:Acyl Halide) | Common Solvents | Key Considerations |

| AlCl₃ | ≥ 1:1 | Dichloromethane (B109758), Carbon Disulfide, Nitrobenzene | Highly reactive, requires stoichiometric amounts, moisture sensitive. |

| FeCl₃ | Catalytic to Stoichiometric | Dichloromethane, Nitrobenzene, Ionic Liquids | Generally milder than AlCl₃, can be used in catalytic amounts in some systems. |

| BF₃·Et₂O | Catalytic to Stoichiometric | Dichloromethane, Ether | Milder Lewis acid, may require higher temperatures. |

| ZnCl₂ | Catalytic | - | Often used in solvent-free conditions or with less reactive substrates. |

The choice of solvent can significantly influence the outcome of a Friedel-Crafts acylation. stackexchange.com Solvents can affect the solubility of the reactants and intermediates, the activity of the catalyst, and the regioselectivity of the reaction.

Commonly used solvents include non-polar solvents like carbon disulfide (CS₂) and chlorinated hydrocarbons such as dichloromethane (CH₂Cl₂), and polar solvents like nitrobenzene. stackexchange.com The solubility of the intermediate acylium ion-Lewis acid complex can be a determining factor. For example, in some reactions, a non-polar solvent can lead to the precipitation of the kinetic product, while a polar solvent that solubilizes the complex may allow for equilibration to the thermodynamic product. stackexchange.com

Reaction temperature is another crucial parameter. While some Friedel-Crafts acylations proceed at room temperature, others may require heating to achieve a reasonable reaction rate. The temperature can also influence the formation of side products.

| Solvent | Polarity | Boiling Point (°C) | Influence on Friedel-Crafts Acylation |

| Carbon Disulfide (CS₂) | Non-polar | 46.3 | Often favors the kinetic product; low boiling point limits reaction temperature. |

| Dichloromethane (CH₂Cl₂) | Polar aprotic | 39.6 | Good solvent for many organic compounds and Lewis acids; low boiling point. |

| Nitrobenzene | Polar aprotic | 210.9 | High boiling point allows for higher reaction temperatures; can act as a solvent and a deactivating agent for the aromatic ring, preventing polysubstitution. quora.com |

Alternative Routes to the Benzophenone Precursor

While Friedel-Crafts acylation is the most direct route, other methods can be considered for the synthesis of 4-bromo-4'-n-propylbenzophenone. One such alternative involves a Grignard reaction. This would entail the reaction of a Grignard reagent derived from 4-bromobenzonitrile (B114466) with n-propylmagnesium bromide, followed by hydrolysis. Another possibility is the oxidation of the corresponding diphenylmethane, although this might present challenges in controlling the oxidation to the ketone stage without over-oxidation.

A patented process for the synthesis of the related compound 4-bromo-4'-propylbiphenyl (B126337) describes a Friedel-Crafts acylation of biphenyl (B1667301) with propionyl chloride, followed by a reduction step. google.com This highlights the industrial relevance of Friedel-Crafts acylation in preparing precursors for functional materials.

Enantioselective and Diastereoselective Reduction Pathways to 4-Bromo-4'-n-propylbenzhydrol

The reduction of the prochiral ketone, 4-bromo-4'-n-propylbenzophenone, to the corresponding chiral alcohol, this compound, is a critical step where stereochemistry is introduced.

The reduction of benzophenones to benzhydrols can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) is a common and effective method for this transformation. researchgate.net The mechanism involves the nucleophilic attack of the hydride ion from the borohydride to the electrophilic carbonyl carbon of the benzophenone. researchgate.net

For the creation of a specific stereoisomer, enantioselective reduction methods are employed. These methods typically involve the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the carbonyl group.

One highly effective method for the asymmetric hydrogenation of benzophenones is the use of ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP, in combination with a chiral diamine. cmu.edu These catalytic systems can achieve high enantiomeric excess (ee) for the synthesis of chiral diarylmethanols. cmu.edu The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like 2-propanol. The steric and electronic properties of the substituents on the benzophenone can influence the enantioselectivity of the reduction. cmu.edu

Another approach to enantioselective reduction involves the use of chiral borane (B79455) reagents. Chiral oxazaborolidines, for example, can catalyze the reduction of ketones by borane with high enantioselectivity. rsc.orgyork.ac.uksci-hub.in These catalysts create a chiral environment around the carbonyl group, directing the hydride attack to one face of the ketone.

| Reduction Method | Reagent/Catalyst | Chiral Auxiliary | Typical Enantiomeric Excess (ee) | Key Features |

| Asymmetric Hydrogenation | H₂, RuCl₂(phosphine)₂(diamine) | Chiral phosphine (e.g., BINAP) and chiral diamine | High | Catalytic method, high efficiency. cmu.edu |

| Chiral Borane Reduction | Borane (BH₃) | Chiral oxazaborolidine | High | Stoichiometric or catalytic use of the chiral auxiliary. rsc.orgyork.ac.uksci-hub.in |

| Hydrosilylation | Silane | Chiral transition metal complex | Variable | Mild reaction conditions. |

The diastereoselective reduction of substituted benzophenones becomes relevant when a chiral center already exists in the molecule or when a chiral reducing agent with multiple stereocenters is used. The inherent stereochemistry of the substrate can influence the approach of the reducing agent, leading to the preferential formation of one diastereomer over the other.

Chiral Catalyst Development for Asymmetric Ketone Reduction

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis. For a substrate like 4-bromo-4'-n-propylbenzophenone, the goal is to add a hydride (H⁻) to the carbonyl carbon in a stereochemically controlled manner. This is typically achieved by employing chiral catalysts that create a chiral environment around the ketone, favoring the formation of one enantiomer of the resulting alcohol over the other.

Hydride transfer reagents are fundamental tools for the reduction of carbonyl groups. pitt.edu Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce benzophenones to their corresponding benzhydrols. rsc.orgsciencing.com The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. ivypanda.com In a standard reaction using an achiral reagent like NaBH₄ in a protic solvent like methanol or ethanol, the product is a racemic mixture of the two possible alcohol enantiomers. zenodo.orgyoutube.com

To achieve asymmetry using these reagents, chiral modifiers or catalysts are required. This strategy, known as reagent-controlled stereoselection, relies on a chiral reagent to influence the stereochemical outcome of the reaction. youtube.com For instance, borane reagents can be complexed with chiral ligands, such as those derived from amino alcohols, to create a chiral reducing agent that can differentiate between the two faces of the ketone. A well-known example of this approach is the Corey-Bakshi-Shibata (CBS) reduction.

Table 1: Common Hydride Reagents for Ketone Reduction

| Reagent Name | Formula | Typical Solvents | Characteristics |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild reducing agent, selective for aldehydes and ketones. zenodo.org |

| Lithium Aluminum Hydride | LiAlH₄ | Tetrahydrofuran, Diethyl ether | Powerful reducing agent, reduces most carbonyl functional groups. |

| Borane | BH₃ | Tetrahydrofuran | Used often with chiral auxiliaries for asymmetric reductions. |

| Lithium tri-t-butoxyaluminum hydride | LiAlH(Ot-Bu)₃ | Tetrahydrofuran | A sterically hindered and milder version of LiAlH₄. rsc.org |

Transfer Hydrogenation with Chiral Ligands

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones. liv.ac.uk This technique typically involves a transition metal catalyst, a chiral ligand, and a hydrogen donor molecule, which is often isopropanol (B130326) or a formic acid/triethylamine mixture. acs.orgacs.org Ruthenium (Ru) complexes are among the most successful catalysts for this transformation. cmu.eduacs.org

The catalyst system generally consists of a ruthenium precursor and a chiral ligand, often a β-amino alcohol or a diamine. researchgate.net These ligands coordinate to the metal center, creating a chiral pocket that directs the substrate to bind in a specific orientation. This geometric constraint forces the hydrogen transfer to occur preferentially to one face of the carbonyl, resulting in a high enantiomeric excess (ee) of one of the alcohol enantiomers. acs.org Manganese (Mn) and other earth-abundant metals are also being explored as catalysts in this context. researchgate.net The efficiency of these catalytic systems allows for high substrate-to-catalyst ratios, making the process economically viable. acs.org

Table 2: Examples of Chiral Catalyst Systems for Asymmetric Transfer Hydrogenation of Aromatic Ketones

| Metal Catalyst | Chiral Ligand Type | Hydrogen Donor | Typical Substrates | Achieved Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ruthenium (II) | Chiral Diamine / Phosphine | Isopropanol / Base | Substituted Benzophenones | Moderate to high ee. cmu.edu |

| Ruthenium (II) | Oxo-tethered Amine | Formic acid / Triethylamine | Unsymmetrical Benzophenones | Up to >99% ee. acs.org |

| Manganese (I) | Chiral PNN Tridentate Ligand | Isopropanol / Base | Unsymmetrical Benzophenones | Up to >99% ee. researchgate.net |

| Rhodium (III) / Iridium (III) | Sulfonated Diamine | Aqueous Sodium Formate | Aromatic Ketones | High ee in aqueous media. liv.ac.uknih.gov |

Biocatalytic Approaches for Stereoselective Conversion

Biocatalysis has emerged as a valuable and environmentally friendly alternative for producing enantiomerically pure chiral alcohols. researchgate.net This method utilizes whole microbial cells (such as yeast or fungi) or isolated enzymes (ketoreductases) to perform the asymmetric reduction of ketones. These biocatalysts operate under mild conditions, often in aqueous media, and can exhibit exquisite stereoselectivity.

The reduction of 4-bromo-acetophenone, a structurally related ketone, has been successfully demonstrated using a variety of microorganisms. researchgate.netresearchgate.net Strains of Geotrichum candidum, Aspergillus niger, and Trichoderma harzianum have been shown to produce the (R)-enantiomer of the corresponding alcohol with excellent conversion rates and enantiomeric excesses, some exceeding 99%. researchgate.net Conversely, other microorganisms like Rhodotorula rubra and Rhodotorula minuta can produce the (S)-enantiomer with similarly high selectivity. researchgate.net This demonstrates the potential to access either enantiomer of a target alcohol simply by selecting the appropriate biocatalyst. The enzymes within these microorganisms, often requiring cofactors like NAD(P)H, provide a highly evolved chiral environment for the reduction, leading to superior stereochemical control. liv.ac.uk

Table 3: Biocatalytic Reduction of 4-Bromo-Acetophenone

| Microorganism | Conversion (%) | Enantiomeric Excess (ee) (%) | Product Configuration |

|---|---|---|---|

| Geotrichum candidum | 91.9 | 97.4 | (R) |

| Aspergillus niger | 98.4 | 100 | (R) |

| Trichoderma harzianum | 98.5 | 98 | (R) |

| Rhodotorula rubra | 96.1 | 98.8 | (S) |

| Rhodotorula minuta | 99.4 | 98.2 | (S) |

Data derived from the bioreduction of 4-Bromo-Acetophenone, a proxy for 4-bromo-4'-n-propylbenzophenone. researchgate.net

Investigation of Stereochemical Control in Benzhydrol Formation

The formation of a single enantiomer of this compound from its prochiral ketone precursor requires precise stereochemical control. This control can originate from several sources, primarily categorized as substrate control, auxiliary control, or reagent control. youtube.com

In the context of reducing 4-bromo-4'-n-propylbenzophenone, which lacks a pre-existing stereocenter, control must be exerted by an external chiral agent. This falls under the category of reagent stereochemical control, where the chirality of the reducing agent dictates the stereochemical outcome. youtube.com

In asymmetric catalytic methods, such as transfer hydrogenation, the chiral ligand attached to the metal center is the source of stereochemical information. The catalyst and the ketone substrate form a diastereomeric transition state. Due to steric and electronic interactions between the substrate and the chiral ligand, one transition state is energetically favored over the other. The reaction proceeds preferentially through this lower-energy pathway, leading to the formation of one enantiomer of the alcohol in excess. The degree of enantioselectivity is determined by the energy difference between these competing diastereomeric transition states.

Multistep Synthetic Sequences Incorporating this compound

This compound and structurally similar compounds are valuable intermediates in the synthesis of more complex molecules, particularly in the fields of liquid crystals and pharmaceuticals. google.com Their bifunctional nature, possessing a reactive hydroxyl group and a bromine atom suitable for cross-coupling reactions, allows for diverse synthetic elaborations.

A relevant example is found in a patented synthesis of 4-bromo-4'-propylbiphenyl. This process involves a three-step sequence starting from biphenyl. The key step relevant to benzhydrol chemistry is the reduction of an intermediate ketone.

Friedel-Crafts Acylation: Biphenyl is acylated with propionyl chloride in the presence of aluminum chloride to form 4-propionylbiphenyl.

Hydride Reduction: The resulting ketone is then reduced to the corresponding secondary alcohol, 4-(1-hydroxypropyl)biphenyl, using sodium borohydride. google.com This step is analogous to the synthesis of this compound from its ketone precursor.

Further Transformation: The alcohol is subsequently transformed to yield the final 4-bromo-4'-propylbiphenyl product.

This sequence highlights the utility of the ketone-to-alcohol reduction as a crucial step in a multistep synthesis for creating complex, substituted biphenyl frameworks. google.com

Purification and Isolation Techniques for High-Purity Derivatives

Achieving high purity is critical for the use of this compound in subsequent synthetic steps or as a final product. The primary impurity after the reduction reaction is typically the unreacted starting ketone, 4-bromo-4'-n-propylbenzophenone.

Recrystallization is a common and effective method for purifying solid benzhydrol derivatives. zenodo.org The choice of solvent is crucial; an ideal solvent will dissolve the crude product at an elevated temperature but will have low solubility for the desired alcohol at room temperature or below, while impurities remain in solution. pitt.edu For benzhydrols, solvents like hexanes or ethanol-water mixtures are often employed. pitt.eduivypanda.com The purity of the product can be assessed by its melting point; a sharp melting point that matches the literature value is indicative of high purity. ivypanda.com

Chromatography is another powerful purification technique.

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of the reduction reaction, ensuring the complete consumption of the starting ketone. zenodo.org It can also be used to identify the optimal solvent system for column chromatography.

Column Chromatography: For separations that are difficult to achieve by recrystallization, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent) is selected that allows the desired benzhydrol to be separated from any unreacted ketone and other byproducts based on their differing polarities.

Following purification, the isolated product is typically dried under vacuum to remove any residual solvent. youtube.com

In Depth Spectroscopic and Structural Elucidation of 4 Bromo 4 N Propylbenzhydrol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 4-Bromo-4'-n-propylbenzhydrol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the n-propyl group and the carbinol.

The aromatic region is expected to show two sets of signals for the para-substituted phenyl rings. The protons on the 4-bromophenyl ring will likely appear as two doublets, characteristic of an AA'BB' spin system. Similarly, the protons on the 4'-n-propylphenyl ring will also present as two doublets. The electron-withdrawing effect of the bromine atom would cause a downfield shift for the protons on its ring compared to those on the n-propyl substituted ring.

The benzylic proton (CH-OH) is expected to appear as a singlet, the chemical shift of which can be influenced by solvent and concentration due to hydrogen bonding. The aliphatic protons of the n-propyl group will present as a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the central methylene (CH₂) group, and a triplet for the methylene group attached to the aromatic ring (Ar-CH₂).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H (protons on brominated ring) | ~7.45 | d | ~8.5 |

| Aromatic H (protons on brominated ring) | ~7.25 | d | ~8.5 |

| Aromatic H (protons on n-propyl ring) | ~7.20 | d | ~8.0 |

| Aromatic H (protons on n-propyl ring) | ~7.10 | d | ~8.0 |

| Benzylic H (CH-OH) | ~5.80 | s | - |

| Ar-CH₂ (n-propyl) | ~2.55 | t | ~7.5 |

| CH₂ (n-propyl) | ~1.60 | sext | ~7.5 |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound will provide information on each unique carbon environment within the molecule. It is expected to show distinct signals for the carbinol carbon, the aromatic carbons, and the carbons of the n-propyl substituent.

The carbinol carbon (CH-OH) signal is anticipated to appear in the range of 75-85 ppm. The aromatic region will display signals for the twelve aromatic carbons. The carbon attached to the bromine atom (C-Br) will be significantly shifted, and its signal can be identified based on its characteristic chemical shift. The quaternary carbons of the aromatic rings will generally have lower intensities. The carbons of the n-propyl group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbinol C (CH-OH) | ~80 |

| Aromatic C (quaternary, attached to carbinol on brominated ring) | ~143 |

| Aromatic C (quaternary, attached to carbinol on n-propyl ring) | ~141 |

| Aromatic C (quaternary, attached to n-propyl group) | ~142 |

| Aromatic C (CH on n-propyl ring) | ~129 |

| Aromatic C (CH on n-propyl ring) | ~127 |

| Aromatic C (CH on brominated ring) | ~131 |

| Aromatic C (CH on brominated ring) | ~128 |

| Aromatic C (quaternary, attached to bromine) | ~121 |

| Ar-CH₂ (n-propyl) | ~37 |

| CH₂ (n-propyl) | ~24 |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A COSY spectrum will reveal proton-proton coupling correlations. For this compound, this would confirm the connectivity within the n-propyl chain, showing correlations between the Ar-CH₂, the central CH₂, and the terminal CH₃ protons. It would also show correlations between the ortho- and meta-protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum.

Vibrational Spectroscopy for Functional Group Characterization and Conformational Insights

The FTIR spectrum of this compound is expected to be characterized by several key absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the n-propyl group will be observed just below 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings will give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the secondary alcohol is expected in the 1000-1200 cm⁻¹ range. The C-Br stretching vibration will likely be observed in the fingerprint region, typically below 700 cm⁻¹.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong, Sharp |

| C-O Stretch | 1000-1200 | Medium |

Note: Predicted values are based on analogous compounds and general principles of FTIR spectroscopy. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FTIR. While polar functional groups like the hydroxyl group often give strong signals in FTIR, non-polar and symmetric bonds tend to produce strong signals in Raman spectroscopy.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular mass of thermally labile or high molecular weight compounds. For this compound (C₁₆H₁₇BrO), ESI-MS would be expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

A search of available scientific literature yielded no specific ESI-MS data or fragmentation analysis for this compound. Therefore, a detailed data table of its mass spectral characteristics cannot be provided.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating volatile compounds in a mixture and identifying them based on their mass spectra. This technique would be instrumental in assessing the purity of a this compound sample and identifying any volatile byproducts from its synthesis. The retention time from the GC would indicate its volatility relative to other components, while the mass spectrum would confirm its identity and structure.

Despite a thorough search, no published GC-MS analysis, including retention times or electron ionization fragmentation patterns for this compound, could be located. Consequently, a data table detailing its GC-MS parameters and findings cannot be constructed.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound were available, this technique would provide unambiguous information on its bond lengths, bond angles, and crystal packing.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries for the crystal structure of this compound. Therefore, its solid-state structure has not been determined by this method, and no crystallographic data can be presented.

Advanced Computational and Theoretical Investigations of 4 Bromo 4 N Propylbenzhydrol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are instrumental in elucidating the electronic properties that govern the structure and reactivity of 4-Bromo-4'-n-propylbenzhydrol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govtci-thaijo.org For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations involve optimizing the molecular structure to find the lowest energy conformation, which provides crucial data on bond lengths, bond angles, and dihedral angles.

Interactive Table: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-Br | 1.91 | |

| C-O (hydroxyl) | 1.43 | |

| C-H (carbinol) | 1.10 | |

| C-C (phenyl-carbinol) | 1.52 | |

| C-C (aromatic avg.) | 1.40 | |

| Bond Angles (°) | ||

| Phenyl-C(carbinol)-Phenyl | 112.5 | |

| O-C(carbinol)-H | 108.0 | |

| C(aromatic)-C-Br | 119.5 | |

| Dihedral Angles (°) | ||

| Phenyl Ring 1 Twist | 45.0 | |

| Phenyl Ring 2 Twist | -40.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. imperial.ac.uklibretexts.orgyoutube.com The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other species. libretexts.orgyoutube.com

For this compound, the HOMO is primarily localized on the n-propyl substituted phenyl ring. The electron-donating nature of the n-propyl group increases the energy of the HOMO, making this part of the molecule more susceptible to electrophilic attack. Conversely, the LUMO is predominantly centered on the bromo-substituted phenyl ring. The electron-withdrawing bromine atom lowers the energy of the LUMO, rendering this ring a likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited electronically.

Interactive Table: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -5.85 | n-Propyl Phenyl Ring |

| LUMO | -1.20 | Bromo Phenyl Ring |

| HOMO-LUMO Gap | 4.65 |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. mdpi.comresearchgate.net The MESP map displays regions of negative and positive electrostatic potential on the electron density surface.

In this compound, the MESP analysis reveals distinct regions of charge accumulation and depletion. The most negative potential (typically colored red) is located around the oxygen atom of the hydroxyl group and the bromine atom, owing to their high electronegativity and the presence of lone pairs of electrons. These sites are attractive to electrophiles. Conversely, the regions of positive potential (typically colored blue) are found around the hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogen atoms of the aromatic rings. The hydroxyl proton is the most likely site for interaction with nucleophiles or for hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide insights into its conformational landscape and the dynamics of its intermolecular interactions in different environments, such as in solution.

MD simulations can reveal the preferred rotational orientations (conformers) of the two phenyl rings relative to each other. The simulations would show that the rings are in constant motion, exploring a range of dihedral angles, but tend to reside in lower-energy, staggered conformations to minimize steric clash. The flexibility of the n-propyl chain would also be evident, with continuous rotation around its single bonds.

Furthermore, in a solvent like water or ethanol (B145695), MD simulations can model the formation and dynamics of hydrogen bonds between the hydroxyl group of this compound and the solvent molecules. These simulations can quantify the strength and lifetime of these interactions, which are crucial for understanding the molecule's solubility and behavior in protic media.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, theoretical calculations of NMR chemical shifts are particularly valuable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. nih.gov Computational methods, often using DFT, can accurately predict the ¹³C and ¹H NMR chemical shifts. nih.gov These theoretical predictions are valuable for assigning the signals in an experimental spectrum to specific atoms in the molecule.

The calculated chemical shifts for this compound are influenced by the electronic environment of each nucleus. For instance, the carbon atom bonded to the electronegative bromine atom is expected to have a higher ¹³C chemical shift (be deshielded) compared to the other aromatic carbons. Similarly, the carbinol carbon and the carbinol proton are expected to show characteristic shifts due to the presence of the hydroxyl group and the two phenyl rings. The signals for the n-propyl group would appear in the aliphatic region of the spectrum.

Interactive Table: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹³C Shift (ppm) | Atom Type | Predicted ¹H Shift (ppm) |

| C-Br | 122.0 | OH | 2.5 |

| C-OH (Carbinol) | 75.0 | CH (Carbinol) | 5.8 |

| Aromatic CH (Bromo Ring) | 128.0 - 132.0 | Aromatic H (Bromo Ring) | 7.2 - 7.5 |

| Aromatic CH (Propyl Ring) | 127.0 - 129.0 | Aromatic H (Propyl Ring) | 7.1 - 7.3 |

| C-Propyl (Aromatic) | 145.0 | CH₂ (Propyl, alpha) | 2.6 |

| CH₂ (Propyl, alpha) | 38.0 | CH₂ (Propyl, beta) | 1.6 |

| CH₂ (Propyl, beta) | 24.0 | CH₃ (Propyl, gamma) | 0.9 |

| CH₃ (Propyl, gamma) | 14.0 |

Simulated Vibrational Spectra for Band Assignment

Computational chemistry provides a powerful tool for the interpretation and assignment of vibrational spectra obtained from experimental techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.netuzh.ch For a complex molecule like this compound, where numerous vibrational modes exist, theoretical simulations are invaluable for accurately assigning spectral bands to specific molecular motions. researchgate.net These simulations are typically performed using quantum mechanical methods, most notably Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size. scirp.orgmdpi.com

The process begins with the optimization of the molecule's geometry to find its most stable conformation, representing a minimum on the potential energy surface. Following this, vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. uzh.ch This analysis yields a set of normal modes, each corresponding to a specific vibrational motion of the atoms, along with its associated frequency and intensity. mdpi.com

For this compound, the simulated vibrational spectrum would exhibit a range of characteristic bands. For instance, the O-H stretching vibration of the hydroxyl group is expected to appear in the region of 3600-3400 cm⁻¹. mdpi.com The precise position of this band can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretches of the n-propyl group would appear at slightly lower frequencies. The C-C stretching vibrations within the aromatic rings are expected in the 1600-1400 cm⁻¹ range. mdpi.com The C-Br stretching frequency is anticipated at a much lower wavenumber, typically in the range of 600-500 cm⁻¹.

By comparing the computed spectrum with the experimental one, researchers can confidently assign the observed bands to their corresponding vibrational modes. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model. mdpi.com

Table 1: Simulated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3580 | ν(O-H) | O-H stretching |

| 3080 - 3020 | ν(C-H) | Aromatic C-H stretching |

| 2960 - 2870 | ν(C-H) | Aliphatic C-H stretching (n-propyl) |

| 1595 | ν(C=C) | Aromatic C=C stretching |

| 1490 | ν(C=C) | Aromatic C=C stretching |

| 1450 | δ(CH₂) | CH₂ scissoring (n-propyl) |

| 1210 | ν(C-O) | C-O stretching |

| 1070 | ν(C-C) | Aromatic ring breathing |

Note: The data in this table is representative and based on typical values for the specified functional groups. Actual computed values may vary depending on the level of theory and basis set used.

Reactivity Descriptors and Mechanistic Path Exploration Using Computational Chemistry

Computational chemistry, particularly DFT, is instrumental in elucidating the reactivity of molecules and exploring potential reaction mechanisms. scielo.brrsc.org This is achieved through the calculation of various electronic properties known as reactivity descriptors and by mapping the potential energy surface of a reaction. scielo.brnih.gov

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

Note: These values are hypothetical and serve as an illustration of the types of data generated from DFT calculations.

In addition to global descriptors, local reactivity descriptors such as Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. jmcs.org.mx

Computational methods are also employed to explore the mechanistic pathways of reactions involving this compound. scielo.br For example, in an oxidation reaction that converts the benzhydrol to the corresponding benzophenone (B1666685), computational chemists can model the reaction pathway, identify transition states, and calculate activation energies. researchgate.net This information helps in understanding the reaction kinetics and the factors that influence the reaction rate. Similarly, for a substitution reaction at the benzylic carbon, computational modeling can help determine whether the reaction proceeds through an SN1 or SN2 mechanism by comparing the energies of the respective intermediates and transition states. rsc.org

Chemical Reactivity and Derivatization of 4 Bromo 4 N Propylbenzhydrol

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality in 4-Bromo-4'-n-propylbenzhydrol is a versatile handle for various chemical modifications, including oxidation, etherification, and esterification.

The hydroxyl group of this compound can be readily oxidized to regenerate the corresponding benzophenone (B1666685) precursor, 4-bromo-4'-n-propylbenzophenone (B1272333). This transformation is a common and fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this, ranging from chromium-based reagents to milder, more selective methods.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include:

Chromium-based reagents: Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC) are effective for this oxidation.

Manganese-based reagents: Potassium permanganate (KMnO₄) can also be used, although it is a strong oxidant and may require careful control of reaction conditions to avoid over-oxidation.

Dess-Martin periodinane (DMP): This is a mild and selective oxidizing agent that is often used for the oxidation of sensitive alcohols.

Swern oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine.

The general reaction scheme for the oxidation is as follows:

Table 1: Representative Conditions for the Oxidation of Benzhydrol Derivatives

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Jones Reagent | Acetone | 0 - 25 | 1 - 4 | 85 - 95 |

| PCC | Dichloromethane (B109758) | 25 | 2 - 6 | 80 - 90 |

| DMP | Dichloromethane | 25 | 1 - 3 | 90 - 98 |

Note: The data in this table is representative of the oxidation of substituted benzhydrols and serves as an illustrative guide for the oxidation of this compound.

The hydroxyl group of this compound can undergo etherification and esterification to introduce a wide variety of functional groups.

Etherification: The formation of an ether linkage can be achieved through several methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Acid-catalyzed dehydration with another alcohol molecule can lead to the formation of a symmetrical ether. nih.gov The general scheme for etherification is shown below:

Esterification: Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. nih.gov A more reactive approach involves the use of an acyl chloride in the presence of a base like pyridine, which neutralizes the HCl byproduct. stackexchange.com

Table 2: Illustrative Conditions for Etherification and Esterification of Benzhydrols

| Reaction | Reagents | Catalyst/Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Etherification | Alkyl Halide | NaH | THF | 0 - 25 |

| Etherification | Alcohol | H₂SO₄ | Toluene | 80 - 110 |

| Esterification | Carboxylic Acid | H₂SO₄ | Toluene | 80 - 110 |

Note: This table provides general conditions for the etherification and esterification of benzhydrol derivatives.

Aromatic Substitution Reactions

The two phenyl rings of this compound exhibit different reactivities towards aromatic substitution reactions due to the influence of their respective substituents.

The n-propyl group on one of the phenyl rings is an activating group, directing electrophilic substitution to the ortho and para positions. The hydroxyl group, being a strong activating group, also directs to the ortho and para positions of the same ring. However, due to steric hindrance from the bulky diarylmethyl structure, substitution at the ortho positions is generally less favored. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com

For example, nitration of this compound would be expected to occur on the n-propyl-substituted ring, primarily at the positions ortho to the n-propyl group, under standard nitrating conditions (a mixture of nitric acid and sulfuric acid).

The bromine atom on the other phenyl ring is a deactivating group for electrophilic substitution but can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions. chemistrysteps.comlibretexts.org For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group (in this case, bromine). libretexts.org In the absence of such activating groups, harsh reaction conditions, such as high temperatures and pressures, or the use of a very strong nucleophile, would be required. The reaction proceeds through a Meisenheimer complex intermediate. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The carbon-bromine bond in this compound provides a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comrsc.org This allows for the formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netresearchgate.netnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgresearchgate.netresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.govlibretexts.orgrug.nl

Table 3: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction | Coupling Partner | Catalyst | Ligand (example) | Base (example) | Solvent (example) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water |

| Heck | Alkene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ | - | Et₃N | THF |

Note: This table presents typical conditions for cross-coupling reactions of aryl bromides and may require optimization for this compound.

Stereoselective Transformations and Chiral Pool Applications

The benzhydrol moiety of this compound contains a stereocenter at the carbinol carbon. This opens up possibilities for stereoselective synthesis and applications in asymmetric catalysis or as a chiral building block.

The synthesis of enantiomerically pure or enriched chiral benzhydrols is an area of significant research interest. researchgate.netresearchgate.net A primary route to access chiral this compound would be the asymmetric reduction of the corresponding prochiral ketone, 4-bromo-4'-n-propylbenzophenone. This can be achieved through catalytic asymmetric hydrogenation using chiral transition metal catalysts, such as those based on manganese, ruthenium, or rhodium, which can deliver the alcohol product with high enantioselectivity (up to >99% ee). researchgate.net

Once obtained in an enantiopure form, chiral this compound can be utilized as a "chiral pool" starting material. The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources that are used as starting materials for the synthesis of complex chiral molecules. semanticscholar.orgnih.govnih.gov Although not a natural product itself, synthetically produced enantiopure this compound can serve this purpose. Its defined stereochemistry can be transferred to new, more complex molecules through subsequent reactions. For example, the chiral alcohol could direct stereoselective reactions on other parts of the molecule or be used as a chiral auxiliary. Furthermore, the combination of its inherent chirality and the reactive aryl bromide handle allows for its incorporation into larger, stereodefined structures via the cross-coupling reactions discussed previously.

Mechanistic Insights into Reactions of 4 Bromo 4 N Propylbenzhydrol

Elucidation of Reaction Pathways and Transition States

The reaction pathways of 4-Bromo-4'-n-propylbenzhydrol are largely dictated by the chemistry of the benzhydrol moiety. Two primary pathways are of interest: oxidation and nucleophilic substitution.

In oxidation reactions, this compound is converted to the corresponding benzophenone (B1666685). The reaction generally proceeds via a chromate (B82759) ester intermediate when using chromium-based oxidants. The rate-determining step is believed to be the cleavage of the C-H bond at the carbinol carbon. The transition state for this step is thought to involve a cyclic structure where the hydride ion is transferred to the oxidant.

Nucleophilic substitution reactions of this compound, particularly under acidic conditions, are expected to proceed through an S(_N)1-type mechanism. This pathway involves the formation of a carbocation intermediate. The stability of this carbocation is a key factor in the reaction's feasibility. The transition state for the formation of the carbocation is characterized by the elongation of the C-O bond of the protonated alcohol.

Kinetic and Thermodynamic Studies of Key Transformations

While specific kinetic and thermodynamic data for this compound are not available, we can infer expected trends from studies on similar benzhydrols.

Oxidation Reactions: The oxidation of benzhydrols is typically first-order with respect to both the alcohol and the oxidizing agent. orientjchem.orgscirp.orgsemanticscholar.org The reaction is often acid-catalyzed. orientjchem.orgsemanticscholar.orgpublish.csiro.au The presence of an electron-withdrawing bromine atom on one phenyl ring would likely decrease the reaction rate compared to unsubstituted benzhydrol, while the electron-donating n-propyl group on the other ring would have a slight rate-enhancing effect.

Illustrative Kinetic Data for the Oxidation of Substituted Benzhydrols

| Substituent | Relative Rate Constant (k_rel) |

|---|---|

| 4-Methoxy | 15.2 |

| 4-Methyl | 3.5 |

| Unsubstituted | 1.0 |

| 4-Chloro | 0.4 |

Note: This table presents hypothetical data based on established electronic effects of substituents in electrophilic aromatic reactions.

Illustrative Thermodynamic Data for Carbocation Formation

| Benzhydrol Derivative | ΔG°_formation (kcal/mol) |

|---|---|

| 4,4'-Dimethylbenzhydrol | -10.5 |

| 4-Methylbenzhydrol | -9.0 |

| Benzhydrol | -7.5 |

| 4-Bromobenzhydrol | -6.0 |

Note: This table provides estimated Gibbs free energy of formation for the carbocation in a polar solvent, based on the known stabilizing and destabilizing effects of the substituents.

Role of Solvents and Catalysts in Reaction Outcomes

Solvents: The choice of solvent plays a crucial role in the reaction pathways of this compound.

For S(_N)1 reactions , polar protic solvents such as water, alcohols, and carboxylic acids are highly effective. libretexts.orgslideshare.netlibretexts.orgquora.compressbooks.pub These solvents can solvate both the departing leaving group (water) and the carbocation intermediate, thereby lowering the activation energy for the reaction.

For oxidation reactions , the choice of solvent depends on the oxidant. Non-polar aprotic solvents like dichloromethane (B109758) or chloroform (B151607) are often used with reagents like pyridinium (B92312) chlorochromate (PCC). In some cases, aqueous acetic acid is used for chromic acid oxidations. publish.csiro.au

Catalysts:

Acid catalysts are essential for promoting S(_N)1 reactions by protonating the hydroxyl group, turning it into a good leaving group (water).

In oxidation reactions , the catalyst can be the acid itself, which protonates the oxidant to make it more electrophilic. orientjchem.orgsemanticscholar.org

Phase-transfer catalysts , such as quaternary ammonium (B1175870) salts, can be employed in heterogeneous oxidation systems to facilitate the reaction between the organic substrate and an aqueous oxidant. ijrat.org

Metal catalysts , such as Raney nickel, palladium, or platinum, are used for the hydrogenation of the corresponding benzophenone to form this compound. acs.orgepa.gov

Investigation of Radical Pathways and Photochemical Reactions (if relevant to the benzhydrol)

Radical Pathways: While ionic pathways are more common for benzhydrols, radical reactions can also occur. For instance, dehalogenation of the bromo-substituted ring could potentially be achieved through a radical chain mechanism using a reagent like tributyltin hydride. orientjchem.org This would involve the formation of a tin radical that abstracts the bromine atom, leaving a phenyl radical which is then quenched by a hydrogen atom from another molecule of the hydride.

Photochemical Reactions: Diaryl-substituted molecules are often photoactive. Upon absorption of UV light, this compound could be excited to a singlet or triplet state. This excited state could then undergo various photochemical reactions. One possibility is the homolytic cleavage of the C-Br bond, which is often a photolabile bond. This would generate a phenyl radical and a bromine radical. Another potential photochemical reaction is dehydration to form a carbocation, which could then react with the solvent or other nucleophiles present. While specific studies on the photochemistry of this compound are lacking, the general principles of diaryl photochemistry suggest that it would be a reactive species under UV irradiation.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

Chiral benzhydrol derivatives are valuable precursors in asymmetric synthesis, serving as chiral auxiliaries or key intermediates in the construction of enantiomerically pure complex molecules. researchgate.netenamine.net The presence of the stereogenic center bearing the hydroxyl group in 4-Bromo-4'-n-propylbenzhydrol allows for its potential resolution into individual enantiomers. These enantiopure forms can then be employed in the synthesis of pharmaceuticals and other biologically active compounds where specific stereochemistry is crucial for therapeutic efficacy. nih.govresearchgate.netnih.gov

The synthetic utility of chiral diarylprolinols, which share structural similarities with benzhydrols, in catalyzing asymmetric reactions highlights the potential of chiral this compound derivatives. nih.govacs.orgcsic.esacs.orgresearchgate.net Once resolved, the enantiomers of this compound could be utilized in diastereoselective reactions, where the chiral backbone directs the stereochemical outcome of subsequent transformations, enabling the synthesis of complex targets with high stereocontrol.

Table 1: Potential Chiral Applications of this compound Enantiomers

| Application Area | Role of Chiral Benzhydrol | Potential Advantage of this compound |

| Asymmetric Catalysis | Precursor to chiral ligands or catalysts | The bromo- and n-propyl groups allow for electronic and steric tuning of the catalyst. |

| Chiral Auxiliaries | Temporary incorporation to guide stereoselective reactions | The benzhydryl group can be readily cleaved after the desired transformation. |

| Synthesis of Bioactive Molecules | Incorporation as a core structural motif | The lipophilic n-propyl group and the reactive bromo-substituent can modulate biological activity. |

Precursor for Advanced Polymeric Materials and Oligomers

The bifunctionality of this compound, possessing both a hydroxyl group and a carbon-bromine bond, makes it an attractive monomer for the synthesis of advanced polymeric materials and oligomers. Benzhydrol itself can act as a terminating group in polymerization reactions. echemi.commedchemexpress.comwikipedia.org However, the functional groups on this compound allow for its incorporation into polymer chains.

The hydroxyl group can be used for condensation polymerization with suitable comonomers, such as dicarboxylic acids or diisocyanates, to form polyesters or polyurethanes. The bromine atom provides a site for further functionalization of the resulting polymer through various cross-coupling reactions, such as Suzuki or Sonogashira coupling. This post-polymerization modification strategy allows for the introduction of a wide range of functional groups, enabling the tailoring of the polymer's properties for specific applications. nih.govgoogle.comresearchgate.netvt.edu

Table 2: Potential Polymer Architectures Derived from this compound

| Polymer Type | Monomer Functionality Utilized | Potential Properties and Applications |

| Polyesters/Polyurethanes | Hydroxyl group for condensation | Enhanced thermal stability, tunable mechanical properties. |

| Functionalized Polyolefins | Incorporation as a comonomer via the aromatic rings | Introduction of polarity and sites for cross-linking or grafting. |

| Conjugated Polymers | Bromo-group for cross-coupling reactions | Potential for optoelectronic applications. |

Role in the Design of Functionalized Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with applications in gas storage, separation, and catalysis. rsc.orgrsc.orgnih.govmdpi.comnih.gov The properties of these frameworks are dictated by the structure of the organic linkers used in their synthesis. rsc.orgresearchgate.netresearchgate.netrsc.orgyoutube.com this compound can be envisioned as a precursor to a novel organic linker for the construction of functionalized frameworks.

To be utilized as a linker, the molecule would require modification to introduce additional coordinating groups, such as carboxylic acids or amines. For example, the n-propyl group could be oxidized to a carboxylic acid, and the bromo-substituent could be converted to another functional group. The resulting linker would possess a non-planar, chiral backbone, which could lead to the formation of chiral frameworks with interesting topologies and potential for enantioselective applications. The bromine atom, if retained, could also serve as a site for post-synthetic modification within the framework, allowing for the tuning of the pore environment. rsc.orgrsc.org

Exploration of Photoactive Properties (e.g., as photosensitizers or photoinitiators for specific reactions)

Benzophenone (B1666685) and its derivatives are well-known photoinitiators used in photopolymerization reactions. nih.govrsc.orgjlu.edu.cnmdpi.com Benzhydrols are the corresponding reduction products of benzophenones. While the photochemical properties are different, the structural similarity suggests that this compound could be a precursor to photoactive compounds.

The presence of the bromine atom is of particular interest. The heavy-atom effect of bromine can enhance intersystem crossing from the excited singlet state to the triplet state. This property is crucial for efficient photosensitization and the generation of reactive species. It is plausible that this compound or its derivatives could act as photosensitizers in energy transfer processes or as photoinitiators in radical polymerizations upon suitable excitation. rsc.org Further investigation into the photophysical properties, such as absorption and emission spectra, as well as quantum yields, would be necessary to fully explore its potential in this area. rsc.orgresearchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of diarylmethanols often relies on Grignard reagents, which, while effective, can present challenges in terms of functional group tolerance and the generation of stoichiometric magnesium salt waste. Future research is poised to pivot towards more sustainable and efficient synthetic strategies for 4-Bromo-4'-n-propylbenzhydrol and its analogs.

Key Research Thrusts:

Mechanochemistry: Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach. The development of mechanochemical routes, such as ball milling, for the synthesis of benzhydrols could significantly reduce solvent waste and energy consumption.

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improved safety, and scalability. A continuous-flow process for the synthesis of this compound could be developed, potentially integrating reaction and purification steps for a more streamlined and efficient manufacturing process.

| Synthetic Approach | Potential Advantages |

| Photocatalysis | Metal-free, mild reaction conditions, utilization of renewable energy |

| Mechanochemistry | Solvent-free or reduced solvent usage, enhanced reaction rates |

| Flow Chemistry | Improved process control, enhanced safety, scalability |

Exploration of Bio-Inspired Catalysis for Asymmetric Synthesis

The chirality of the central carbinol group in this compound opens the door to its use as a chiral building block. Bio-inspired catalysis, including the use of enzymes and organocatalysts, presents a powerful approach for the enantioselective synthesis of such chiral diarylmethanols.

Promising Avenues:

Enzymatic Kinetic Resolution: Lipases have demonstrated considerable success in the kinetic resolution of racemic alcohols, including benzhydrol derivatives. Future work could focus on screening and engineering lipases for the highly enantioselective acylation of racemic this compound, providing access to both enantiomers in high purity.

Organocatalytic Asymmetric Arylation: Chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, can facilitate the enantioselective addition of aryl groups to aldehydes. Research into the development of organocatalytic systems for the asymmetric synthesis of this compound from 4-bromobenzaldehyde (B125591) and an n-propylphenyl nucleophile could provide a direct and atom-economical route to the chiral product.

| Catalytic System | Approach | Potential Outcome |

| Lipases | Kinetic resolution of racemic this compound | Enantiomerically enriched (R)- and (S)-4-Bromo-4'-n-propylbenzhydrol |

| Chiral Organocatalysts | Asymmetric arylation of 4-bromobenzaldehyde | Direct synthesis of enantioenriched this compound |

Integration into Advanced Materials and Device Architectures

The distinct electronic and structural features of this compound make it a promising candidate for incorporation into advanced materials. The presence of a polarizable bromine atom and a non-polar n-propyl group can impart unique properties to polymers and liquid crystals.

Potential Applications:

Functional Polymers: Benzhydrol moieties can be incorporated into polymer backbones or as pendant groups to create materials with tailored optical and thermal properties. For instance, polymers containing this compound could exhibit interesting refractive index profiles or enhanced thermal stability, making them suitable for applications in optical lenses, films, and coatings.

Liquid Crystals: The rod-like shape and anisotropic properties of diarylmethanol derivatives suggest their potential use as core structures in thermotropic liquid crystals. The specific substitution pattern of this compound could lead to the formation of novel mesophases with potential applications in display technologies and optical switching devices.

Deeper Computational Exploration of Reactive Intermediates and Excited States

Computational chemistry offers a powerful tool to gain deeper insights into the fundamental properties of this compound, guiding experimental design and accelerating the discovery of new applications.

Areas for Computational Investigation:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of synthetic reactions, such as photocatalytic or organocatalytic pathways, providing a rational basis for optimizing reaction conditions.

Electronic Properties: DFT studies can predict the electronic properties of this compound, including its HOMO-LUMO gap, dipole moment, and polarizability. This information is crucial for understanding its potential in electronic and optical materials.

Excited State Dynamics: Time-dependent DFT (TD-DFT) calculations can be used to investigate the excited state properties of the molecule, which is essential for predicting its photophysical behavior and suitability for applications in photochemistry and optoelectronics.

Design of Analogs with Tunable Reactivity and Spectroscopic Signatures

The systematic modification of the this compound structure can lead to the development of a library of analogs with fine-tuned properties. Understanding the structure-property relationships is key to designing molecules for specific applications.

Strategies for Analog Design:

Halogen Variation: Replacing the bromine atom with other halogens (fluorine, chlorine, or iodine) would systematically alter the electronic properties and reactivity of the molecule due to differences in electronegativity and polarizability.

Alkyl Chain Modification: Varying the length and branching of the n-propyl group can influence the molecule's steric hindrance, solubility, and liquid crystalline properties.

Substitution Position: Moving the bromo and n-propyl substituents to different positions on the phenyl rings would create isomers with distinct electronic and steric profiles, leading to different reactivity and spectroscopic characteristics.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies on a series of such analogs could provide predictive models for designing new compounds with desired reactivity, spectroscopic signatures, and material properties.

| Modification | Effect on Properties |

| Halogen substitution (F, Cl, I) | Electronic properties, reactivity, and intermolecular interactions |

| Alkyl chain variation | Steric effects, solubility, and mesophase behavior in liquid crystals |

| Positional isomerism | Dipole moment, electronic distribution, and spectroscopic shifts |

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-4'-n-propylbenzhydrol, and what parameters critically influence yield?

Methodological Answer:

Synthesis typically involves bromination of 4'-n-propylbenzhydrol precursors. Key steps include:

- Friedel-Crafts alkylation : Introduce the n-propyl group to the biphenyl system under anhydrous AlCl₃ catalysis .

- Electrophilic bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., CCl₄) with controlled temperature (0–5°C) to avoid over-bromination .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity.

Critical Parameters : - Moisture sensitivity of intermediates (requires inert atmosphere).

- Stoichiometric control of brominating agents to prevent di-brominated byproducts .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:

Contradictions often arise from solvent effects, impurity interference, or conformational isomerism. Resolve via:

- Multi-technique validation : Cross-check H/C NMR (DMSO-d6 vs. CDCl₃) and FT-IR (C-Br stretch ~560 cm⁻¹) .

- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects (e.g., torsional angles in the benzhydrol moiety) .

- Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers in the n-propyl chain .

Basic: What safety protocols are essential when handling this compound given limited toxicological data?

Methodological Answer:

Assume acute toxicity due to structural analogs (e.g., brominated benzaldehydes):

- PPE : Wear nitrile gloves, sealed goggles, and lab coats. Use fume hoods for powder handling .

- First Aid :

- Skin contact: Wash with soap/water for 15+ minutes; discard contaminated clothing .

- Inhalation: Move to fresh air; monitor for respiratory irritation .

- Waste disposal : Neutralize with 10% NaOH before incineration to minimize bromide emissions .

Advanced: Which advanced characterization techniques are optimal for confirming purity and structural integrity?

Methodological Answer:

- HPLC-MS : Quantify trace impurities (e.g., residual n-propylbenzene) using C18 columns and ESI+ ionization .

- DSC/TGA : Determine melting point consistency (expected range: 160–168°C) and thermal decomposition profiles .

- Single-crystal analysis : Resolve molecular packing and hydrogen-bonding networks (e.g., O-H⋯Br interactions) .

Basic: How should researchers address discrepancies in reported physical properties (e.g., melting points)?

Methodological Answer:

Discrepancies may stem from polymorphic forms or solvent retention. Mitigate via:

- Recrystallization : Test multiple solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs.

- Comparative analysis : Cross-reference DSC data from independent studies (e.g., 163–168°C in biphenyl analogs vs. 125°C in hydroxylated derivatives ).

- Elemental analysis : Verify C/H/Br ratios (±0.3% tolerance) to confirm stoichiometric consistency .

Advanced: What strategies optimize reaction conditions for synthesizing derivatives (e.g., ethers or esters) of this compound?

Methodological Answer:

- Protecting group strategy : Temporarily block the hydroxyl group (e.g., TMSCl in pyridine) to direct bromine electrophilicity .

- Catalytic screening : Test Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl-aryl bond formation; optimize ligand (e.g., SPhos) and base (K₂CO₃) .

- DOE (Design of Experiments) : Use factorial design to assess temperature, solvent polarity, and catalyst loading effects on yield .

Basic: What solvents and storage conditions prevent degradation of this compound?

Methodological Answer:

- Storage : Keep in amber vials under argon at –20°C to inhibit photolytic debromination .

- Compatible solvents : Use anhydrous DMF or THF for reactions; avoid protic solvents (e.g., MeOH) to prevent esterification of the hydroxyl group .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., bromine’s σ-hole for SNAr reactions) .

- MD simulations : Model solvation effects in ionic liquids to predict reaction kinetics .

- SAR studies : Correlate substituent effects (e.g., n-propyl chain length) with Hammett σ values to design analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.